molecular formula C11H9BrClNO2S B14905374 5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide

5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B14905374
M. Wt: 334.62 g/mol
InChI Key: PYAXYHGPYGMSIK-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide is an organic compound that belongs to the class of furanilides It is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 5-bromo and 5-chlorothiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DCM, THF), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4, BH3-THF), solvents (e.g., ether, THF).

Major Products

    Substitution: Various substituted furan derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

Scientific Research Applications

5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving thiophene and furan derivatives.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the bromine and chlorine atoms, as well as the furan and thiophene rings, contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and thiophene rings, along with bromine and chlorine atoms, makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H9BrClNO2S

Molecular Weight

334.62 g/mol

IUPAC Name

5-bromo-N-[1-(5-chlorothiophen-2-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C11H9BrClNO2S/c1-6(8-3-5-10(13)17-8)14-11(15)7-2-4-9(12)16-7/h2-6H,1H3,(H,14,15)

InChI Key

PYAXYHGPYGMSIK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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